2-Methoxyethyl 2-bromoacetate

Organic Synthesis Thermal Stability Volatility

2-Methoxyethyl 2-bromoacetate is a halogenated ester with the molecular formula C₅H₉BrO₃ and a molecular weight of 197.03 g/mol. It features a reactive α-bromo ester moiety conjugated to a 2-methoxyethyl group, positioning it as a versatile alkylating and acylating agent in organic synthesis.

Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
CAS No. 56521-72-3
Cat. No. B7906274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 2-bromoacetate
CAS56521-72-3
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCOCCOC(=O)CBr
InChIInChI=1S/C5H9BrO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3
InChIKeyYDCHQCZKVZFJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 2-bromoacetate (CAS 56521-72-3): A Specialized Bromoacetate Ester for Organic Synthesis and Material Science


2-Methoxyethyl 2-bromoacetate is a halogenated ester with the molecular formula C₅H₉BrO₃ and a molecular weight of 197.03 g/mol . It features a reactive α-bromo ester moiety conjugated to a 2-methoxyethyl group, positioning it as a versatile alkylating and acylating agent in organic synthesis . Unlike simpler alkyl bromoacetates, this compound incorporates a polar ether linkage, which modulates its physicochemical properties—such as solubility, boiling point, and reactivity—making it a distinct building block for pharmaceutical intermediates, agrochemicals, and functional polymers .

Procurement Alert: Why 2-Methoxyethyl 2-bromoacetate Cannot Be Casually Swapped with Other Bromoacetates


Although all bromoacetate esters share a common α-bromoacetyl electrophilic core, their performance in specific synthetic transformations and end-product properties is critically dictated by the ester side chain [1]. The 2-methoxyethyl group in this compound provides a unique balance of polarity, steric bulk, and volatility that differs fundamentally from methyl, ethyl, or ethoxyethyl analogs [2]. Generic substitution risks unintended changes in reaction kinetics, byproduct profiles, and the physical characteristics of downstream intermediates, potentially derailing a synthesis or compromising material specifications . The following evidence quantifies these critical differentiators.

Quantitative Differentiation: Head-to-Head Data for 2-Methoxyethyl 2-bromoacetate vs. Closest Analogs


Boiling Point Comparison: Higher Thermal Stability vs. Ethyl Bromoacetate

2-Methoxyethyl 2-bromoacetate exhibits a significantly higher boiling point (214.1°C at 760 mmHg) compared to ethyl bromoacetate (159°C at 760 mmHg) and methyl bromoacetate (145°C at 760 mmHg) [1]. This 55°C increase over ethyl bromoacetate reflects reduced volatility, a key advantage in reactions requiring elevated temperatures or in applications where loss of volatile reagents is problematic.

Organic Synthesis Thermal Stability Volatility

Density and Polarity: Enhanced Solvent Compatibility vs. Ethoxyethyl Analog

The density of 2-Methoxyethyl 2-bromoacetate is reported as 1.469 g/cm³ , notably higher than the 1.401 g/cm³ of the structurally related 2-ethoxyethyl bromoacetate (CAS 56521-73-4) . This increased density correlates with a more compact molecular structure and stronger intermolecular forces, which can influence partitioning behavior in liquid-liquid extractions and facilitate easier separation from aqueous layers.

Solubility Extraction Purification

Flash Point: Superior Safety Profile in Routine Handling

2-Methoxyethyl 2-bromoacetate has a reported flash point of 83.3°C , which is substantially higher than that of ethyl bromoacetate (47°C) and methyl bromoacetate (62°C) . This indicates a lower flammability risk under standard laboratory conditions, simplifying storage and handling protocols.

Safety Handling Storage

Synthetic Efficiency: Optimized Distillation Parameters for High Purity Isolation

A patented process (CN101891615A) demonstrates that 2-Methoxyethyl 2-bromoacetate can be isolated in high purity via fractional distillation under reduced pressure (14–16 mmHg) at a relatively low temperature range of 56–60°C . This contrasts with the typical distillation of ethyl bromoacetate, which requires a significantly higher temperature (~51-52°C) even at a stronger vacuum of 15 mmHg , suggesting a more energy-efficient purification process for the target compound.

Purification Process Chemistry Yield Optimization

High-Value Application Scenarios for 2-Methoxyethyl 2-bromoacetate Based on Differentiated Properties


Synthesis of Temperature-Sensitive Pharmaceutical Intermediates

The higher boiling point and flash point of 2-Methoxyethyl 2-bromoacetate (214.1°C and 83.3°C, respectively) compared to ethyl bromoacetate make it a preferred alkylating agent for reactions requiring elevated temperatures or prolonged heating . Its reduced volatility minimizes reagent loss and maintains a more consistent concentration in the reaction vessel, which is critical for achieving reproducible yields in multi-step syntheses of complex drug candidates where precise stoichiometry is essential [1].

Design of Functional Polymers with Tailored Solubility

The 2-methoxyethyl side chain imparts a unique balance of polarity and hydrophilicity, as evidenced by its density of 1.469 g/cm³ . This structural feature makes the compound an ideal precursor for synthesizing monomers with specific solubility profiles. When incorporated into polymers, the resulting materials can exhibit enhanced compatibility with a broader range of organic solvents and aqueous systems, which is valuable for designing novel copolymers, drug delivery vehicles, and stimuli-responsive materials [1].

Ionic Liquid and Electrolyte Additive Development

Patents have identified 2-Methoxyethyl 2-bromoacetate as a key building block for creating novel ionic liquids (ILs) with enhanced biodegradability and reduced toxicity compared to conventional imidazolium-based ILs . The compound's methoxyethyl group is strategically incorporated to lower the melting point and improve the electrochemical stability of the resulting ILs, making them suitable for applications in green solvents and advanced battery electrolytes [1].

Agrochemical Synthesis Requiring Mild Purification Conditions

The patented distillation profile (isolation at 56–60°C under 14–16 mmHg) indicates that high-purity 2-Methoxyethyl 2-bromoacetate can be obtained under relatively gentle conditions . This is particularly advantageous for manufacturing processes where energy efficiency and the avoidance of thermal degradation of sensitive intermediates are paramount, such as in the production of high-value agrochemicals. This contrasts favorably with simpler bromoacetates that may require more vigorous conditions or pose higher risks of decomposition during purification [1].

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